1,5-Dimethyl-4-[4-(3-methyl-thiophen-2-ylmethylene)-5-oxo-2-thioxo-imidazolidin-1-yl]-2-phenyl-1,2-dihydro-pyrazol-3-one
Description
1,5-Dimethyl-4-[4-(3-methyl-thiophen-2-ylmethylene)-5-oxo-2-thioxo-imidazolidin-1-yl]-2-phenyl-1,2-dihydro-pyrazol-3-one is a complex organic compound with a unique structure that includes multiple functional groups
Properties
Molecular Formula |
C20H18N4O2S2 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1,5-dimethyl-4-[4-[(3-methylthiophen-2-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C20H18N4O2S2/c1-12-9-10-28-16(12)11-15-18(25)23(20(27)21-15)17-13(2)22(3)24(19(17)26)14-7-5-4-6-8-14/h4-11H,1-3H3,(H,21,27) |
InChI Key |
ATGBAJNQFDEKIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)N(C(=S)N2)C3=C(N(N(C3=O)C4=CC=CC=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-4-[4-(3-methyl-thiophen-2-ylmethylene)-5-oxo-2-thioxo-imidazolidin-1-yl]-2-phenyl-1,2-dihydro-pyrazol-3-one typically involves multi-step reactions. The process often starts with the preparation of the thiophene derivative, followed by the formation of the imidazolidinone ring, and finally, the pyrazolone moiety is introduced. Common reagents used in these reactions include sulfur, α-methylene carbonyl compounds, and α-cyano esters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-4-[4-(3-methyl-thiophen-2-ylmethylene)-5-oxo-2-thioxo-imidazolidin-1-yl]-2-phenyl-1,2-dihydro-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing thiophene ring.
Reduction: The compound can be reduced to alter its functional groups.
Substitution: Various substituents can be introduced into the molecule, particularly on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
1,5-Dimethyl-4-[4-(3-methyl-thiophen-2-ylmethylene)-5-oxo-2-thioxo-imidazolidin-1-yl]-2-phenyl-1,2-dihydro-pyrazol-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-4-[4-(3-methyl-thiophen-2-ylmethylene)-5-oxo-2-thioxo-imidazolidin-1-yl]-2-phenyl-1,2-dihydro-pyrazol-3-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have similar thiophene frameworks, are known for their medicinal properties.
Imidazolidinone Derivatives: These compounds are used in pharmaceuticals and agrochemicals for their biological activities.
Pyrazolone Derivatives: Known for their anti-inflammatory and analgesic properties, these compounds are widely used in medicine.
Uniqueness
1,5-Dimethyl-4-[4-(3-methyl-thiophen-2-ylmethylene)-5-oxo-2-thioxo-imidazolidin-1-yl]-2-phenyl-1,2-dihydro-pyrazol-3-one is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
1,5-Dimethyl-4-[4-(3-methyl-thiophen-2-ylmethylene)-5-oxo-2-thioxo-imidazolidin-1-yl]-2-phenyl-1,2-dihydro-pyrazol-3-one, also known by its CAS number 722466-42-4, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 410.51 g/mol. The compound features a complex structure that includes a pyrazolone core and a thioxoimidazolidin moiety, which are known to contribute to diverse biological activities.
Research indicates that compounds with similar structural motifs often exhibit interactions with various biological targets:
- Inhibition of Perforin Activity : A study on related thioxoimidazolidin derivatives demonstrated their ability to inhibit perforin, a protein involved in immune responses. This inhibition was observed at low concentrations (≤2.5 μM), suggesting potential applications in modulating immune responses .
- Antioxidant Activity : Compounds in the thiazolidin family have shown significant antioxidant properties. For instance, modifications in substituents can enhance their ability to scavenge free radicals and reduce lipid peroxidation .
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through mechanisms involving the caspase pathway .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of similar compounds:
Case Studies
- Anticancer Efficacy : In vitro studies have shown that related compounds exhibit potent cytotoxic effects against various cancer cell lines including MCF-7 and A549, with IC50 values ranging from 0.11 to 0.53 µM . Such findings highlight the potential of these compounds as lead candidates for cancer therapeutics.
- Antioxidant Studies : The antioxidant capacity of structurally related compounds was evaluated using the TBARS assay, revealing significant reductions in lipid peroxidation at certain concentrations . These results suggest that modifications to the thiazolidine structure can enhance protective effects against oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
